molecular formula C17H21N3O3S B2915454 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 459845-54-6

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B2915454
M. Wt: 347.43
InChI Key: AYTMVTFPRRRJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

The 1,3,4-oxadiazole derivatives, including compounds structurally related to 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone, have been investigated for their potential anticonvulsant activities. Research indicates that a pharmacophoric model with four binding sites is essential for significant anticonvulsant efficacy, suggesting the utility of these compounds in developing new antiepileptic drugs (Rajak et al., 2010).

Antimicrobial Activity

Synthesis of novel Schiff bases from derivatives closely related to the chemical structure has shown promising antimicrobial properties. These compounds have been evaluated for their in vitro antimicrobial activity, with some derivatives exhibiting excellent activity against various microbial strains, hinting at the potential of these compounds in antimicrobial drug development (Puthran et al., 2019).

Antitumor and Anticancer Agents

Research on thiazolyl(hydrazonoethyl)thiazoles, structurally similar to the compound , has been conducted with the aim of exploring their potential as anti-breast cancer agents. The synthesis of these derivatives and their evaluation against MCF-7 tumor cells have shown promising activities, suggesting their utility as novel anticancer agents (Mahmoud et al., 2021).

Optical and Thermal Properties

A study on the synthesis, optical, and thermal properties of a novel heterocyclic compound closely related to 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone has been conducted. This research highlights the compound's potential for application in material science due to its significant transparency in the visible region and thermal stability, as determined by TG and DTA analysis (Shruthi et al., 2019).

Supramolecular Architectures

The study of crystal packing of derivatives with the 1,2,4-oxadiazol moiety has provided insights into the role of non-covalent interactions in supramolecular architectures. Such research is crucial for understanding the molecular conformation and stability of pharmaceuticals and materials based on these structural motifs (Sharma et al., 2019).

properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-7-9-20(10-8-12)15(21)11-24-17-19-18-16(23-17)13-3-5-14(22-2)6-4-13/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTMVTFPRRRJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

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